molecular formula C15H15FN2O3 B4846236 3-(4-FLUOROPHENYL)-N~5~-(TETRAHYDRO-2-FURANYLMETHYL)-5-ISOXAZOLECARBOXAMIDE

3-(4-FLUOROPHENYL)-N~5~-(TETRAHYDRO-2-FURANYLMETHYL)-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4846236
M. Wt: 290.29 g/mol
InChI Key: RKEUOVRLWNZDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-N~5~-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a tetrahydrofuranylmethyl group, and an isoxazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N~5~-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a reaction between a boronic acid derivative and a halogenated fluorophenyl compound.

    Attachment of the Tetrahydrofuranylmethyl Group: This step involves the reaction of the isoxazole intermediate with tetrahydro-2-furanylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N~5~-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-N~5~-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N~5~-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the isoxazole ring contributes to the compound’s stability and reactivity. The tetrahydrofuranylmethyl group may facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide: This compound shares the fluorophenyl and tetrahydrofuranylmethyl groups but differs in the presence of an acrylamide moiety.

    (2E)-3-(4-Fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide: Similar to the above compound but with a different geometric configuration.

Uniqueness

3-(4-Fluorophenyl)-N~5~-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c16-11-5-3-10(4-6-11)13-8-14(21-18-13)15(19)17-9-12-2-1-7-20-12/h3-6,8,12H,1-2,7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEUOVRLWNZDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49722393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-FLUOROPHENYL)-N~5~-(TETRAHYDRO-2-FURANYLMETHYL)-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(4-FLUOROPHENYL)-N~5~-(TETRAHYDRO-2-FURANYLMETHYL)-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(4-FLUOROPHENYL)-N~5~-(TETRAHYDRO-2-FURANYLMETHYL)-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(4-FLUOROPHENYL)-N~5~-(TETRAHYDRO-2-FURANYLMETHYL)-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
3-(4-FLUOROPHENYL)-N~5~-(TETRAHYDRO-2-FURANYLMETHYL)-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(4-FLUOROPHENYL)-N~5~-(TETRAHYDRO-2-FURANYLMETHYL)-5-ISOXAZOLECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.